1-Butoxybutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxybutan-1-ol, also known as 4-butoxy-1-butanol, is an organic compound with the molecular formula C8H18O2. It is a colorless liquid that is used in various industrial applications due to its solvent properties. The compound is known for its ability to dissolve both polar and non-polar substances, making it a versatile solvent in chemical processes.
Preparation Methods
1-Butoxybutan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of butane-1,4-diol with sodium hydride (NaH) in the presence of dry dimethylformamide (DMF) as a solvent. The reaction is carried out at 0°C, and the product is obtained after purification . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1-Butoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butoxybutanoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert it into butoxybutane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butoxybutan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes due to its ability to dissolve a wide range of substances.
Biology: The compound is used in the preparation of biological samples for analysis, as it can effectively dissolve both hydrophilic and hydrophobic components.
Medicine: It is used in the formulation of certain pharmaceuticals where its solvent properties are beneficial.
Mechanism of Action
The mechanism of action of 1-Butoxybutan-1-ol primarily involves its solvent properties. It interacts with various molecular targets by dissolving them, which facilitates chemical reactions and processes. The pathways involved include the dissolution of both polar and non-polar substances, enabling their interaction and subsequent reactions.
Comparison with Similar Compounds
1-Butoxybutan-1-ol can be compared with other similar compounds such as:
Butylene glycol monobutyl ether: Similar in structure but differs in its specific applications and solvent properties.
1,4-Tetrabutyleneglycol monobutyl ether: Another similar compound with slight variations in its chemical structure and uses.
The uniqueness of this compound lies in its balanced solvent properties, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
144423-06-3 |
---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1-butoxybutan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-3-5-7-10-8(9)6-4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
OFKABAMEQKYPLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.